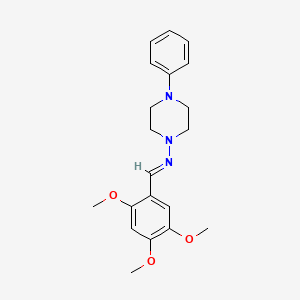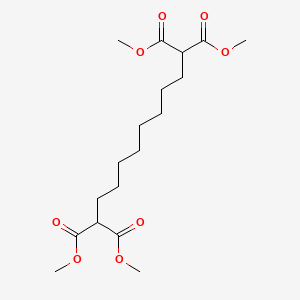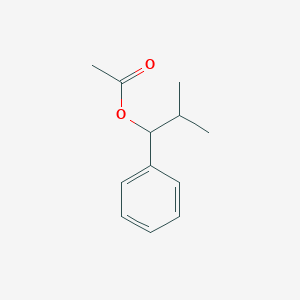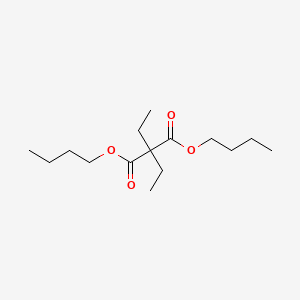![molecular formula C16H16N4O2S B11967895 5-(2-furyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11967895.png)
5-(2-furyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(2-furyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol” is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “5-(2-furyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol” typically involves the following steps:
Formation of the Triazole Ring: This can be achieved by cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.
Furyl Substitution:
Schiff Base Formation: The final step involves the condensation of the triazole derivative with 4-propoxybenzaldehyde to form the Schiff base.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides.
Reduction: Reduction reactions can target the Schiff base, converting it back to the corresponding amine and aldehyde.
Substitution: The furyl and propoxyphenyl groups can participate in various substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation: Disulfides, sulfoxides.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Triazole derivatives are used as ligands in coordination chemistry and catalysis.
Material Science: Used in the synthesis of polymers and advanced materials.
Biology
Antimicrobial Agents: Exhibits activity against a range of bacterial and fungal pathogens.
Enzyme Inhibitors: Acts as inhibitors for various enzymes, including proteases and kinases.
Medicine
Anticancer Agents: Shows potential in inhibiting the growth of cancer cells.
Anti-inflammatory Agents: Used in the development of anti-inflammatory drugs.
Industry
Agriculture: Used in the synthesis of agrochemicals.
Pharmaceuticals: Key intermediates in the synthesis of various drugs.
Wirkmechanismus
The compound exerts its effects through various mechanisms:
Enzyme Inhibition: Binds to the active site of enzymes, inhibiting their activity.
DNA Intercalation: Intercalates into DNA, disrupting replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: Induces oxidative stress in cells, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2-furyl)-4-amino-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
- Structural Features : The presence of the propoxyphenyl group and the Schiff base linkage makes it unique.
- Biological Activity : Exhibits a broader spectrum of biological activities compared to similar compounds.
Eigenschaften
Molekularformel |
C16H16N4O2S |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
3-(furan-2-yl)-4-[(E)-(4-propoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H16N4O2S/c1-2-9-21-13-7-5-12(6-8-13)11-17-20-15(18-19-16(20)23)14-4-3-10-22-14/h3-8,10-11H,2,9H2,1H3,(H,19,23)/b17-11+ |
InChI-Schlüssel |
YUZZJVWFLDAKSH-GZTJUZNOSA-N |
Isomerische SMILES |
CCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3 |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Hydroxybenzylidene)amino]phenol](/img/structure/B11967822.png)

![11-{(5Z)-5-[5-bromo-1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B11967831.png)
![4-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B11967838.png)

![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11967855.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11967867.png)


![Ethyl (2E)-2-[4-(allyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11967886.png)
![methyl (2Z)-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967887.png)

![N-(3-methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11967897.png)
![8-[3-(dimethylamino)propylamino]-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B11967903.png)
